![molecular formula C11H10N4 B043385 3-メチル-3H-イミダゾ[4,5-f]キノリン-2-アミン CAS No. 76180-96-6](/img/structure/B43385.png)

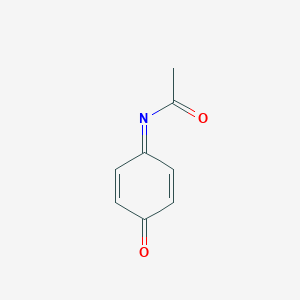

3-メチル-3H-イミダゾ[4,5-f]キノリン-2-アミン

概要

説明

2-Amino-3-methylimidazo[4,5-f]quinoline is a heterocyclic aromatic amine that is commonly found in high-protein foods that have been cooked at high temperatures. This compound is known for its mutagenic and carcinogenic properties. It has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer, indicating that it is probably carcinogenic to humans .

作用機序

2-アミノ-3-メチルイミダゾ[4,5-f]キノリンがその効果を発揮するメカニズムは、DNA付加体の形成を伴います。これらの付加体は、化合物がDNAに共有結合することにより生じ、変異につながり、最終的には癌につながる可能性があります。この化合物は、シトクロムP450酵素によって代謝されて、DNAと相互作用する可能性のある反応性中間体を形成します。 主な分子標的は、DNAのグアニン塩基であり、DNAの正常な複製と修復プロセスを阻害するかさ高い付加体の形成につながります .

6. 類似の化合物との比較

類似の化合物

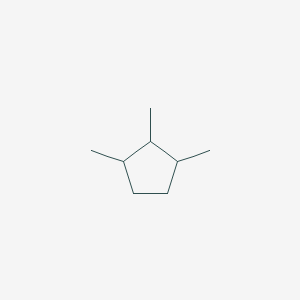

- 2-アミノ-3,4-ジメチルイミダゾ[4,5-f]キノリン

- 2-アミノ-3,8-ジメチルイミダゾ[4,5-f]キノキサリン

- 2-アミノ-1-メチル-6-フェニルイミダゾ[4,5-b]ピリジン

独自性

2-アミノ-3-メチルイミダゾ[4,5-f]キノリンは、その特定の構造と形成される特定の種類のDNA付加体においてユニークです。他の類似の化合物もDNA付加体を形成し、変異原性を示しますが、特定の付加体とその形成効率は異なる場合があります。 この化合物は、調理された食品に多く含まれ、癌のリスクと強く関連しているため、特に研究されています .

科学的研究の応用

2-Amino-3-methylimidazo[4,5-f]quinoline has several scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of heterocyclic amine formation and reactivity.

Biology: This compound is used to investigate the mutagenic and carcinogenic effects of heterocyclic amines on biological systems.

Medicine: Research on this compound helps in understanding the role of dietary carcinogens in cancer development and in developing strategies for cancer prevention.

生化学分析

Biochemical Properties

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is involved in various biochemical reactions. It is known to interact with multiple enzymes, proteins, and other biomolecules

Cellular Effects

The compound has been found to induce chromosomal anomalies, gene mutation, and DNA damage in both human and animal cells in vitro . It also induced mutations in Drosophila melanogaster and DNA damage and mutations in bacteria .

Molecular Mechanism

It is known to be genotoxic, and this activity can be expressed in vivo in rodents

Dosage Effects in Animal Models

The effects of 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine vary with different dosages in animal models. It has been found to induce DNA damage, gene mutation, and chromosomal anomalies in rodents treated in vivo

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with acetaldehyde and ammonium acetate, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of 2-Amino-3-methylimidazo[4,5-f]quinoline is generally carried out through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

化学反応の分析

反応の種類

2-アミノ-3-メチルイミダゾ[4,5-f]キノリンは、次のものを含む様々な化学反応を起こします。

酸化: この化合物は、様々な酸化生成物を形成するために酸化される可能性があります。

還元: 前駆体中のニトロ基は、アミノ基に還元されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 還元は、通常、パラジウム触媒の存在下で水素ガスを使用して行われます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノリン誘導体の形成につながる可能性があり、置換反応は様々な置換イミダゾキノリンをもたらす可能性があります .

4. 科学研究における用途

2-アミノ-3-メチルイミダゾ[4,5-f]キノリンは、次のものを含むいくつかの科学研究における用途があります。

化学: 複素環式アミンの生成と反応性のメカニズムを研究するためのモデル化合物として使用されます。

生物学: この化合物は、複素環式アミンが生物系に及ぼす変異原性と発がん性の影響を調査するために使用されます。

医学: この化合物の研究は、癌の発生における食事性発がん物質の役割を理解し、癌予防のための戦略を開発するのに役立ちます。

類似化合物との比較

Similar Compounds

- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline

- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline

- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

Uniqueness

2-Amino-3-methylimidazo[4,5-f]quinoline is unique in its specific structure and the particular types of DNA adducts it forms. While other similar compounds also form DNA adducts and exhibit mutagenic properties, the specific adducts and the efficiency of their formation can vary. This compound is particularly well-studied due to its prevalence in cooked foods and its strong association with cancer risk .

特性

IUPAC Name |

3-methylimidazo[4,5-f]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZWATDYIYAUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77314-22-8 (hydrobromide) | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4020745 | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

76180-96-6 | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76180-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076180966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30GL3D3T0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 572 °F (NTP, 1992), >300 °C, 300 °C | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7085 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3-methylimidazo[4,5-f]quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: IQ requires metabolic activation to exert its mutagenic effects. It forms two primary DNA adducts: N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-C8-IQ) as the major adduct and 5-(deoxyguanosin-N2-yl)-2-amino-3-methylimidazo[4,5-f]quinoline (dG-N2-IQ) as the minor adduct [, ]. These adducts primarily target guanine bases in DNA. The dG-C8-IQ adduct, in particular, can adopt a base-displaced intercalated conformation, especially in specific DNA sequence contexts [, ]. This interaction distorts the DNA helix and can lead to mutations, potentially contributing to cancer development [].

ANone: - Molecular Formula: C11H11N5- Molecular Weight: 213.24 g/mol- Spectroscopic Data: Detailed spectral information can be found in publications characterizing this compound. Please refer to scientific databases like PubChem or ChemSpider for specific data.

A: IQ undergoes metabolic activation primarily in the liver through cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 []. This process involves N-hydroxylation, followed by further metabolism to form reactive species that can bind to DNA [].

A: Yes, the human gut microflora can metabolize IQ into its 7-hydroxy metabolite, 7-OHIQ [, , ]. Interestingly, this metabolite is a direct-acting mutagen, meaning it doesn't require further metabolic activation to exert its mutagenic effects [, ]. The rate of conversion to 7-OHIQ is influenced by diet, with factors like high fat and fiber content increasing conversion rates [, , ].

ANone: Yes, several dietary factors can modulate the effects of IQ:

- Fat: High-fat diets increase the conversion of IQ to 7-OHIQ by gut microflora, potentially enhancing its mutagenicity [, , ].

- Fiber: Dietary fiber can bind to IQ in the gut, potentially reducing its absorption and bioavailability [, ]. Different fiber types exhibit varying binding capacities [].

- Probiotics: Some Lactobacillus strains show promising results in vitro, potentially protecting against IQ-induced DNA damage [, ]. The mechanisms are not fully understood but may involve binding, modulation of gut microbiota, and antioxidant activity [, ].

A: In human lymphoblastoid cells, IQ predominantly induces single base deletions, particularly in guanine-rich sequences []. It can also cause base-pair substitutions, including GC-->TA transversions, GC-->CG transversions, AT-->TA transversions, and GC-->AT transitions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)